

# Physical and chemical properties of Cyclohexyltriphenylphosphonium bromide.

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## Compound of Interest

Compound Name: Cyclohexyltriphenylphosphonium  
bromide

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## An In-depth Technical Guide to Cyclohexyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Cyclohexyltriphenylphosphonium bromide**, a versatile phosphonium salt widely utilized in organic synthesis. This document details its core characteristics, experimental protocols for its synthesis and application, and an analysis of its spectroscopic data.

### Core Properties

**Cyclohexyltriphenylphosphonium bromide**, a quaternary phosphonium salt, is a key reagent in various chemical transformations, most notably the Wittig reaction for the synthesis of alkenes. Its physical and chemical properties are summarized below.

### Physical Properties

**Cyclohexyltriphenylphosphonium bromide** is typically a white to beige crystalline powder. It is known to be hygroscopic and should be stored in a dry environment.

Property	Value	References
Appearance	White to beige crystalline powder	
Melting Point	265-274 °C	
Solubility	Soluble in polar organic solvents such as dichloromethane and chloroform.	
Hygroscopicity	Hygroscopic	

## Chemical Properties

The chemical identity and key identifiers of **Cyclohexyltriphenylphosphonium bromide** are provided in the table below.

Property	Value	References
Molecular Formula	C <sub>24</sub> H <sub>26</sub> BrP	
Molecular Weight	425.35 g/mol	
CAS Number	7333-51-9	
IUPAC Name	Cyclohexyl(triphenyl)phosphonium bromide	

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of **Cyclohexyltriphenylphosphonium bromide** are crucial for its effective use in a laboratory setting.

## Synthesis of Cyclohexyltriphenylphosphonium Bromide

This protocol describes a general method for the synthesis of alkyltriphenylphosphonium bromides, adapted for **Cyclohexyltriphenylphosphonium bromide**. The reaction proceeds

via a bimolecular nucleophilic substitution (SN2) mechanism where triphenylphosphine acts as the nucleophile.



Materials:

- Triphenylphosphine (1.0 equivalent)
- Cyclohexyl bromide (1.0-1.2 equivalents)
- Toluene or acetonitrile (anhydrous)
- Diethyl ether (anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene or acetonitrile.
- Add cyclohexyl bromide to the solution.
- Heat the reaction mixture to reflux and maintain for 10-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).<sup>[1]</sup>
- Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
- If precipitation is incomplete, add anhydrous diethyl ether to induce further precipitation of the phosphonium salt.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield **Cyclohexyltriphenylphosphonium bromide**.

## Purification by Recrystallization

Recrystallization is a standard procedure to purify the synthesized phosphonium salt. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Materials:

- Crude **Cyclohexyltriphenylphosphonium bromide**
- Recrystallization solvent (e.g., a mixture of dichloromethane/diethyl ether or ethanol)

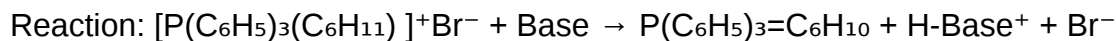
Procedure:

- Dissolve the crude phosphonium salt in a minimal amount of the hot recrystallization solvent.
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize yield, the flask can be placed in an ice bath to further decrease the solubility of the salt.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum. For hygroscopic salts, handling under an inert atmosphere is recommended.[\[2\]](#)

## Wittig Reaction Protocol

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes or ketones into alkenes. This protocol outlines a general procedure using **Cyclohexyltriphenylphosphonium bromide**.

**Step 1: Ylide Formation** The phosphonium salt is deprotonated with a strong base to form the corresponding phosphorus ylide.



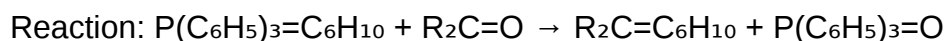
Materials:

- **Cyclohexyltriphenylphosphonium bromide** (1.0 equivalent)
- Anhydrous solvent (e.g., THF, DMSO)
- Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) (1.0 equivalent)

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend **Cyclohexyltriphenylphosphonium bromide** in the anhydrous solvent.
- Cool the suspension in an ice bath or a dry ice/acetone bath.
- Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
- Allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete ylide formation.

**Step 2: Reaction with a Carbonyl Compound** The in situ generated ylide is then reacted with an aldehyde or ketone.



Materials:

- Phosphorus ylide solution (from Step 1)
- Aldehyde or ketone (1.0 equivalent) dissolved in the anhydrous reaction solvent

Procedure:

- To the ylide solution, slowly add a solution of the aldehyde or ketone at the same cooled temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting carbonyl compound.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ).
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ,  $\text{MgSO}_4$ ).
- Remove the solvent under reduced pressure.
- Purify the resulting alkene by column chromatography on silica gel.

## Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of **Cyclohexyltriphenylphosphonium bromide**.

### Infrared (IR) Spectroscopy

The IR spectrum of **Cyclohexyltriphenylphosphonium bromide** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch (phenyl groups)
3000-2850	Strong	Aliphatic C-H stretch (cyclohexyl group)
~1585, ~1485, ~1440	Medium-Strong	C=C stretching in the aromatic rings
~1450	Medium	CH <sub>2</sub> bending (scissoring) in the cyclohexyl group
~1110	Strong	P-C stretch
900-675	Strong	C-H out-of-plane bending for monosubstituted benzene

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.9-7.6	Multiplet	15H	Aromatic protons of the three phenyl groups
4.0-3.5	Multiplet	1H	Methine proton on the cyclohexyl ring attached to phosphorus
2.0-1.2	Multiplet	10H	Methylene protons of the cyclohexyl ring

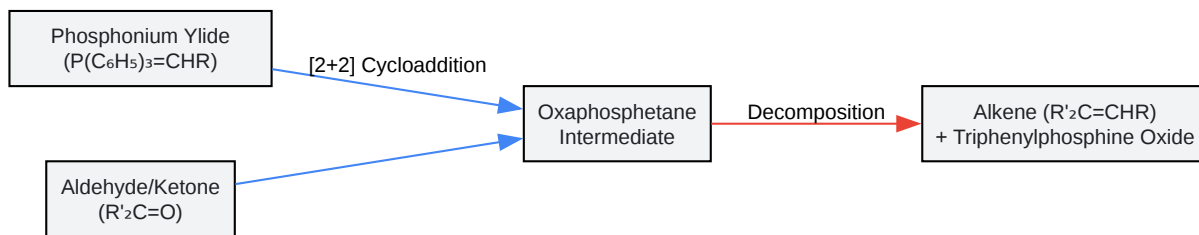
<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

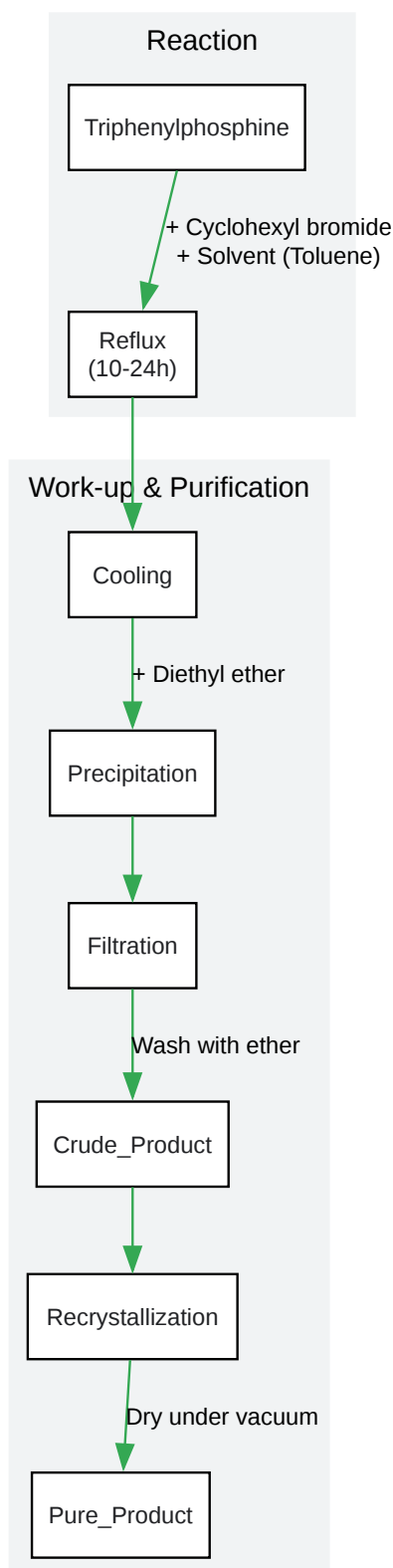
Chemical Shift ( $\delta$ , ppm)	Assignment
135-128	Aromatic carbons of the phenyl groups
~118	ipso-Carbon of the phenyl groups (coupled to phosphorus)
~40-35	Methine carbon of the cyclohexyl ring (coupled to phosphorus)
~27-25	Methylene carbons of the cyclohexyl ring

## Reaction Mechanisms and Pathways

### Wittig Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.





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Address: 3281 E Guasti Rd

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